5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene

Description

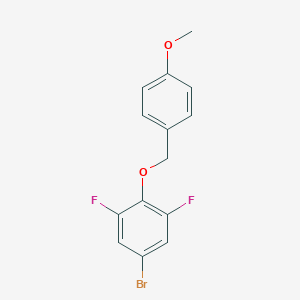

Chemical Structure:

The compound features a benzene ring substituted with:

- Bromine at position 5,

- Fluorine at positions 1 and 3,

- A 4-methoxybenzyloxy group (-O-CH₂-C₆H₄-OCH₃) at position 2.

Properties

IUPAC Name |

5-bromo-1,3-difluoro-2-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF2O2/c1-18-11-4-2-9(3-5-11)8-19-14-12(16)6-10(15)7-13(14)17/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTXMRGRKIQNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene typically involves the following steps:

Etherification: The methoxybenzyloxy group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl alcohol and a suitable leaving group like a halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, H2/Pd-C

Substitution: NaOH, KOH, NH3

Major Products Formed

Oxidation: Quinones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Amines, thiols

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₉BrF₂O₂

- Molecular Weight : 305.11 g/mol

- CAS Number : 104197-14-0

- Density : 1.6 g/cm³

- Boiling Point : 214.2 °C

The structure of this compound features a bromine atom and two fluorine atoms attached to a benzene ring, along with a methoxybenzyloxy substituent that enhances its chemical reactivity and solubility in organic solvents.

Scientific Research Applications

1. Organic Synthesis

- This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique halogenated structure allows for various substitution reactions, making it valuable in the development of new chemical entities.

2. Medicinal Chemistry

- The compound is being explored for its potential biological activities, including antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines.

3. Material Science

- Due to its fluorinated nature, it is used in the development of specialty materials with specific properties such as increased thermal stability and chemical resistance.

Antimicrobial Activity Study

A study conducted on various derivatives of 5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the methoxy group can enhance the antibacterial efficacy of the compounds.

Anticancer Properties

Research investigating the effects of this compound on cancer cell lines revealed promising results. The compound exhibited an ability to inhibit cell proliferation in several cancer types, indicating its potential as a lead compound in drug development.

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. The IC50 values were found to be in the low micromolar range, suggesting potent enzyme inhibition which could be leveraged for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Key Properties :

- CAS No.: 2270905-91-2 ().

- Molecular Formula : C₁₄H₁₁BrF₂O₂ (inferred from analogs).

- Purity : 95% (typical commercial grade) .

- Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Comparison with Structural Analogs

2.1. Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic, steric, and physicochemical properties. Key analogs include:

2.2. Electronic and Steric Effects

Electron-Donating Groups :

- The 4-methoxybenzyloxy group in the target compound donates electrons via the methoxy (-OCH₃) and benzyl (-CH₂-C₆H₅) moieties, activating the ring for electrophilic substitution .

- Contrast : Trifluoromethoxy (-O-CF₃) and difluoromethoxy (-O-CF₂H) groups are electron-withdrawing, deactivating the ring and directing reactions meta .

- Contrast: Smaller substituents like isopropoxy (-O-iPr) reduce steric hindrance, enabling faster reaction kinetics .

2.4. Physicochemical Properties

- Solubility: The 4-methoxybenzyloxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar analogs .

- Thermal Stability :

Research Findings and Data

Reactivity in Cross-Coupling Reactions :

Cytotoxicity Studies (Analog Reference) :

Biological Activity

Overview

5-Bromo-1,3-difluoro-2-(4-methoxybenzyloxy)-benzene (CAS No. 2270905-91-2) is an aromatic ether characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis and Properties

The synthesis of this compound typically involves several steps, including bromination, fluorination, and the introduction of methoxy and benzyloxy groups through nucleophilic substitution reactions. The compound's molecular formula is , with a molecular weight of 331.15 g/mol .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can be effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 |

| Escherichia coli | 4.0 |

These results suggest that the compound may act on critical bacterial targets, potentially disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values were determined to be in the low micromolar range, indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.0 |

| HeLa | 20.5 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for developing new anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : It may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic processes.

- Anticancer Mechanism : The compound likely induces apoptosis through mitochondrial pathways and may inhibit specific oncogenic signaling pathways.

Case Studies

- Antibacterial Efficacy : A study reported that derivatives similar to this compound exhibited enhanced antibacterial activity against MRSA strains when compared to traditional antibiotics.

- Cytotoxicity in Cancer Cells : A detailed examination revealed that the compound induced significant cytotoxicity in HeLa cells by promoting reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent cell death.

Q & A

Q. Designing a kinetic study for debromination pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.